molecular formula C8H14N2O B15227881 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one

2-Methyl-2,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B15227881
M. Wt: 154.21 g/mol
InChI Key: JGDVUWLOZFRKES-UHFFFAOYSA-N
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Description

2-Methyl-2,7-diazaspiro[4.4]nonan-3-one is a bicyclic compound featuring a spirocyclic scaffold with two nitrogen atoms at positions 2 and 5. The molecular formula is C₈H₁₄N₂O, and its CAS registry number is 135380-53-9 . The spiro[4.4]nonane core consists of two fused rings (one five-membered and one four-membered), with the methyl group attached to the second nitrogen atom. This structural rigidity is advantageous in medicinal chemistry, as it can enhance binding specificity and metabolic stability .

The compound has been utilized in drug discovery, notably as a key intermediate in the synthesis of Elironrasib (RMC-6291), a RAS(ON) inhibitor targeting cancer pathways . Its synthesis typically involves multi-step reactions, including alkylation and cyclization steps, though detailed protocols are proprietary.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-methyl-2,7-diazaspiro[4.4]nonan-3-one

InChI

InChI=1S/C8H14N2O/c1-10-6-8(4-7(10)11)2-3-9-5-8/h9H,2-6H2,1H3

InChI Key

JGDVUWLOZFRKES-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CCNC2)CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a ketone or aldehyde. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents.

    Substitution: The nitrogen atoms in the structure can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methyl-2,7-diazaspiro[4.4]nonan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. The nitrogen atoms in the structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The spirocyclic structure provides rigidity, which can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula CAS Number Substituents/Ring System Key Properties/Applications
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one C₈H₁₄N₂O 135380-53-9 Methyl on N2; spiro[4.4]nonane Intermediate in RAS inhibitor synthesis
2-Ethyl-2,7-diazaspiro[4.4]nonane C₉H₁₈N₂ 763883-32-5 Ethyl on N2; spiro[4.4]nonane Research use; increased lipophilicity
7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one C₁₄H₁₈N₂O 909723-04-2 Benzyl on N7; spiro[4.4]nonane Conformational studies; drug discovery
6-Methyl-2,6-diazaspiro[3.5]nonane diHCl C₇H₁₆N₂·2HCl - Methyl on N6; spiro[3.5]nonane Smaller ring system; solubility enhanced by HCl salt
2-Azaspiro[4.4]nonan-3-one C₈H₁₃NO 75751-72-3 No methyl; single N in spiro[4.4]nonane Melting point: 66–68°C; used in peptidomimetics
Key Observations:
  • Benzyl-substituted analogs (e.g., 7-benzyl derivative) introduce aromatic groups, enhancing π-π stacking interactions in protein binding .
  • Ring Size: Spiro[3.5]nonane systems (e.g., 6-Methyl-2,6-diazaspiro[3.5]nonane) have smaller rings, reducing steric bulk but limiting conformational flexibility compared to spiro[4.4] systems .
  • Physicochemical Properties: The unsubstituted 2-azaspiro[4.4]nonan-3-one (CAS 75751-72-3) has a lower molecular weight (139.19 g/mol) and a melting point of 66–68°C, making it suitable for crystallographic studies .

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